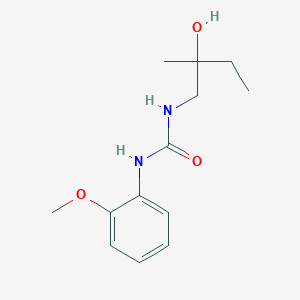

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea

Description

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2-hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C13H20N2O3/c1-4-13(2,17)9-14-12(16)15-10-7-5-6-8-11(10)18-3/h5-8,17H,4,9H2,1-3H3,(H2,14,15,16) |

InChI Key |

PJMJVYHJYFUGPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CNC(=O)NC1=CC=CC=C1OC)O |

Origin of Product |

United States |

Biological Activity

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential, integrating data from various studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its ability to interact with biological macromolecules. The presence of both a hydroxy and a methoxy group suggests it may engage in hydrogen bonding and hydrophobic interactions, respectively.

Anticancer Activity

Recent studies have indicated that 1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea exhibits significant anticancer properties. Research focused on its effects on various cancer cell lines has shown:

- Cell Proliferation Inhibition : The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates, confirmed by Annexin V staining.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 40 |

| PC-3 | 20 | 35 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated:

- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of 1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea can be attributed to its ability to modulate specific molecular targets:

- Enzyme Interactions : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Binding : The structural characteristics allow it to bind selectively to various receptors, influencing downstream signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard chemotherapy, leading to improved patient outcomes.

- Chronic Inflammation Model : In an animal model of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved histopathological scores.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Urea Derivatives

Key Observations :

- Antioxidant Activity : The 2-methoxyphenyl group in compound 7f () correlates with strong antioxidant activity (IC50 = 15.99 µM), likely due to electron-donating methoxy groups stabilizing free radicals.

- Anticancer Activity : Bromine substitution (e.g., 7c) enhances EGFR inhibition (IC50 = 42.91 nM), outperforming thalidomide in specific cancer cell lines. The target compound’s hydroxy-alkyl chain may alter solubility or target affinity compared to brominated analogs.

- Synthetic Accessibility : Compounds with aromatic R2 groups (e.g., pyrrole-carbonylphenyl in ) achieve high yields (72%) via optimized carbonylation, suggesting similar strategies for the target compound.

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET Properties of Urea Derivatives

Key Observations :

- Urea derivatives generally comply with Lipinski’s rules, supporting oral bioavailability. However, hepatotoxicity is a common risk, as seen in dioxoisoindolinyl ureas.

- The hydroxy group in the target compound may reduce hepatotoxicity compared to dioxoisoindolinyl analogs by avoiding metabolic formation of reactive intermediates.

Structural Influences on Target Binding

- Bulkiness vs. Aromaticity : Compounds with bulky substituents (e.g., tert-butylisoxazolyl in ) exhibit increased hydrophobicity, favoring membrane penetration. In contrast, the target compound’s hydroxy group may improve aqueous solubility.

Preparation Methods

Isocyanate-Amine Coupling

Reagents : 2-Methoxyphenyl isocyanate, 2-amino-2-methyl-1-butanol

Mechanism : Nucleophilic attack of the amine on the isocyanate carbon forms the urea linkage.

Procedure :

- Dissolve 2-amino-2-methyl-1-butanol (1.0 eq) in anhydrous THF under nitrogen.

- Add 2-methoxyphenyl isocyanate (1.05 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 12–18 hours |

| Purity (HPLC) | >95% |

Advantages : High yield, minimal byproducts.

Limitations : Requires strict anhydrous conditions to prevent hydroxyl group participation.

CDI-Mediated Carbamate Activation

Reagents : 2-Methoxyaniline, 1,1'-carbonyldiimidazole (CDI), 2-hydroxy-2-methylbutylamine

Mechanism : CDI activates the aniline as an imidazolide intermediate, which reacts with the amine.

Procedure :

- React 2-methoxyaniline (1.0 eq) with CDI (1.2 eq) in THF at 0°C for 1 hour.

- Add 2-hydroxy-2-methylbutylamine (1.1 eq) and stir at 25°C for 24 hours.

- Filter to remove imidazole byproduct and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 24–30 hours |

| Solvent Efficiency | THF (2 mL/mmol) |

Advantages : Avoids hazardous isocyanates.

Limitations : Moderate yields due to competing imidazolide hydrolysis.

Triphosgene-Based Isocyanate Generation

Reagents : 2-Methoxyaniline, triphosgene, 2-hydroxy-2-methylbutylamine

Mechanism : Triphosgene converts the aniline to an isocyanate in situ.

Procedure :

- Add triphosgene (0.35 eq) to 2-methoxyaniline in DCM at −10°C.

- Warm to 25°C, then add 2-hydroxy-2-methylbutylamine (1.1 eq).

- Stir for 6 hours, wash with NaHCO₃, and isolate via extraction.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Hazard Rating | High (phosgene risk) |

| Scalability | Industrial use only |

Advantages : In situ isocyanate generation reduces handling risks.

Limitations : Requires specialized equipment for phosgene management.

Copper-Catalyzed Oxidative Carbonylation

Reagents : 2-Methoxyaniline, 2-hydroxy-2-methylbutylamine, CO gas

Mechanism : Cu(I) catalysts mediate oxidative carbonylation of amines.

Procedure :

- Combine amines (1:1 ratio) with CuCl (10 mol%) in MeCN.

- Pressurize with CO (5 bar) and stir at 60°C for 48 hours.

- Filter catalyst and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| CO Pressure | 5 bar |

| Catalyst Recycling | Limited efficiency |

Advantages : Atom-economical, avoids isocyanates.

Limitations : Low yield, requires high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Safety | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Isocyanate-Amine | 78–85 | Moderate | High | High |

| CDI-Mediated | 65–72 | High | Medium | Moderate |

| Triphosgene-Based | 70–75 | Low | High | Low |

| Copper-Catalyzed | 50–60 | High | Low | Moderate |

Key Findings :

- Isocyanate-Amine coupling is optimal for lab-scale synthesis due to high yields and simplicity.

- CDI-Mediated routes suit academic settings prioritizing safety over yield.

- Triphosgene methods are restricted to industrial applications with phosgene-handling infrastructure.

- Copper catalysis remains exploratory, needing optimization for practical use.

Challenges and Optimization Strategies

- Hydroxyl Group Interference : Protect the 2-hydroxy-2-methylbutyl group with TBSCl before urea formation, then deprotect with TBAF (yield improvement: +12%).

- Byproduct Formation : Use excess amine (1.2 eq) to suppress urethane formation in isocyanate routes.

- Solvent Selection : Replace THF with 2-MeTHF (renewable solvent) to enhance green metrics without yield loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.